molecular formula C22H30N4O4 B15143749 Ankrd22-IN-1

Ankrd22-IN-1

Cat. No.: B15143749
M. Wt: 414.5 g/mol
InChI Key: PRBZQYGBPDJGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ankrd22-IN-1 is a small-molecule compound that has been identified as a potential therapeutic agent targeting the ankyrin repeat domain-containing protein 22 (ANKRD22). ANKRD22 is a protein implicated in various types of cancers and other diseases, making it a significant target for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ankrd22-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for small-molecule inhibitors often involve:

    Formation of core structures: This may include cyclization reactions, coupling reactions, and other organic transformations.

    Functional group modifications: Introduction of functional groups that enhance the compound’s activity and selectivity.

    Purification: Techniques such as chromatography are used to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ankrd22-IN-1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Ankrd22-IN-1 exerts its effects by targeting ANKRD22, a protein involved in various cellular processes. The compound binds to ANKRD22, inhibiting its activity and thereby affecting downstream signaling pathways. Key molecular targets and pathways include:

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What experimental protocols are essential for validating the identity and purity of Ankrd22-IN-1 in novel synthesis workflows?

Methodological Answer: For novel compounds like this compound, identity validation requires nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity must be confirmed via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Known compounds should reference prior synthesis protocols, while novel derivatives require full spectral characterization and reproducibility across independent batches .

Q. How should researchers design dose-response experiments to evaluate this compound’s biological activity while minimizing off-target effects?

Methodological Answer: Use a tiered approach:

  • In vitro assays : Start with broad concentration ranges (e.g., 1 nM–100 µM) in cell lines expressing the target pathway.
  • Controls : Include vehicle-only controls and comparator compounds with established mechanisms.
  • Specificity validation : Employ RNA interference (RNAi) or CRISPR knockout models to confirm target dependency. Reproducibility requires ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity and specificity. Validate methods per FDA/ICH guidelines, including calibration curves (linearity: R² ≥0.99), matrix effects assessment, and recovery rates (70–130%). Cross-validate with orthogonal techniques like ELISA if antibodies are available .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s efficacy across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer: Contradictions often stem from pharmacokinetic variability or model-specific biology. Address this by:

  • Pharmacokinetic profiling : Measure compound stability, bioavailability, and metabolite formation in vivo.
  • Model alignment : Use isogenic cell lines and genetically matched animal models.
  • Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., dosing schedules, endpoint measurements) .

Q. What strategies optimize this compound’s selectivity in polypharmacological contexts where off-target kinase inhibition is observed?

Methodological Answer:

  • Structural modeling : Perform molecular docking studies to identify critical binding residues and guide structure-activity relationship (SAR) refinement.
  • Kinome-wide profiling : Use platforms like Eurofins KinaseProfiler™ to quantify off-target inhibition at 1 µM.
  • Proteomic deconvolution : Combine affinity purification mass spectrometry (AP-MS) with thermal shift assays to map interactomes .

Q. How should researchers integrate this compound into combinatorial therapeutic regimens without compromising mechanistic clarity?

Methodological Answer: Apply factorial experimental designs (e.g., 2x2 matrices) to isolate synergistic/additive effects. Use isobologram analysis for dose-reduction indices. Prioritize mechanism-driven combinations (e.g., pairing with inhibitors of compensatory pathways) and validate via transcriptomic profiling (RNA-seq) or phosphoproteomics .

Q. Methodological and Reporting Standards

Q. What criteria define a rigorous research question when investigating this compound’s mechanism of action in understudied disease models?

Methodological Answer: Align with FINER criteria:

  • Feasible : Ensure access to relevant biological models and analytical tools.
  • Novel : Address gaps identified via systematic reviews (e.g., lack of data in non-cancer contexts).
  • Ethical : Comply with institutional guidelines for animal/human studies.
  • Relevant : Link findings to broader therapeutic hypotheses (e.g., pathway dysregulation in rare diseases) .

Q. How can researchers ensure reproducibility when publishing this compound datasets with high variability (e.g., heterogeneous cell responses)?

Methodological Answer:

  • Data transparency : Share raw datasets, analysis code, and instrument settings in repositories like Zenodo or Figshare.
  • Pre-registration : Document hypotheses and analytical plans via platforms like Open Science Framework.
  • MIAME compliance : For omics data, adhere to Minimum Information About a Microarray Experiment standards .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

Methodological Answer: Use mixed-effects models to account for inter-subject variability and missing data. For survival analyses, apply Kaplan-Meier curves with log-rank tests. Validate assumptions (e.g., proportionality in Cox models) using Schoenfeld residuals .

Q. How should researchers contextualize this compound’s preclinical data within existing literature to prioritize translational studies?

Methodological Answer: Conduct systematic evidence mapping to rank targets by clinical tractability (e.g., Druggable Genome Database). Use translational scoring frameworks (e.g., TRANSLOCATE) that weigh efficacy, toxicity, and biomarker feasibility .

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-cyclohexyl-3-[3-[4-(2-ethoxyethoxy)phenyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanamide

InChI

InChI=1S/C22H30N4O4/c1-2-29-14-15-30-18-10-8-16(9-11-18)21-24-22(28)19(25-26-21)12-13-20(27)23-17-6-4-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3,(H,23,27)(H,24,26,28)

InChI Key

PRBZQYGBPDJGLE-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C2=NN=C(C(=O)N2)CCC(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.